molecular formula C18H23N3O3S B2955835 Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate CAS No. 860610-23-7

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate

Cat. No.: B2955835
CAS No.: 860610-23-7
M. Wt: 361.46
InChI Key: LOSDBVXAMMSZHF-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of P2Y12 receptor antagonists. This compound serves as a direct precursor in the synthesis of potent antiplatelet agents, such as Ticagrelor and its structural analogues (source) . The molecular architecture of this intermediate incorporates the essential pharmacophoric elements required for high-affinity binding to the adenosine diphosphate (ADP) P2Y12 receptor on platelet membranes. Researchers utilize this compound to investigate structure-activity relationships (SAR) and to develop new chemical entities that reversibly inhibit platelet activation and aggregation (source) . Its application is central to advancing cardiovascular research, specifically in the study of novel therapeutic strategies for the prevention of atherothrombotic events in conditions like acute coronary syndrome. The compound's role as a key building block enables the exploration of new synthetic routes and the optimization of pharmacokinetic and pharmacodynamic properties in next-generation antithrombotic drug candidates.

Properties

IUPAC Name

ethyl 1-[[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-23-17(22)13-7-9-21(10-8-13)12-16-11-20-18(25-16)24-15-5-3-14(19)4-6-15/h3-6,11,13H,2,7-10,12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDBVXAMMSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate typically involves a multi-step process:

  • Thiazole Formation: Starting with a halogenated precursor, a thiazole ring is formed through a cyclization reaction involving thiourea and a base.

  • Phenoxy Addition: The aminophenol is introduced through a nucleophilic aromatic substitution reaction, creating the aminophenoxy linkage to the thiazole.

  • Piperidine Derivatization: The thiazole compound is then reacted with a piperidine derivative, resulting in the formation of the final product.

Industrial Production Methods

Industrial production often involves scale-up of the synthetic route mentioned above. Advanced techniques such as continuous flow synthesis and catalytic processes can be employed to enhance yield and reduce reaction times. Rigorous purification steps, including crystallization and chromatography, ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, particularly at the aminophenoxy and piperidine moieties.

  • Reduction: Reduction reactions can target the nitro group in the aminophenoxy segment, converting it to an amine.

  • Substitution: The thiazole and piperidine rings are susceptible to various substitution reactions, allowing for functional modifications.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as hydrogen peroxide or permanganate under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

  • Substitution: Halogenating agents like bromine or iodine, and nucleophiles like sodium azide or thiols.

Major Products Formed

These reactions can yield a range of derivatives with varied functional groups, enhancing the compound's utility in different applications.

Scientific Research Applications

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate finds applications in:

  • Chemistry: As a building block in organic synthesis and drug development.

  • Biology: In studies involving enzyme interactions and as a molecular probe.

  • Industry: Use in the manufacture of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its structure allows it to engage in hydrogen bonding, pi-stacking, and other non-covalent interactions, influencing biological pathways. Key pathways involved often include enzymatic inhibition or activation, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine core : Provides conformational flexibility and basicity.
  • Thiazole ring : A heterocycle with sulfur and nitrogen atoms, contributing to electronic diversity.

Comparison with Structural Analogs

Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate (CAS 439097-03-7)

  • Structural Difference: The 4-aminophenoxy group in the target compound is replaced with a bulky, hydrophobic 4-tert-butylphenoxy group.
  • Molecular Formula : C₂₂H₃₀N₂O₃S vs. the target compound’s estimated formula C₁₉H₂₂N₃O₃S.
  • Impact: The tert-butyl group increases lipophilicity (logP ~3.5 vs.

Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

  • Core Heterocycle : Thiophene instead of thiazole.
  • Functional Groups : 4-Fluorobenzoyl and piperidinecarbonyl substituents.
  • Impact : Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions. The fluorobenzoyl group adds metabolic stability but reduces polarity .

1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine

  • Heterocycle : 1,3,4-Thiadiazole (two nitrogen atoms) vs. thiazole.
  • Substituents : Benzyl and phenyl groups introduce aromatic bulk.
  • Impact : Thiadiazole’s higher nitrogen content may enhance binding to metal ions or charged residues in enzymes. The benzyl group could improve CNS penetration .

(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide

  • Thiazole Substituents: Anilino and methyl groups.
  • Functional Groups : Hydrazine-carbothioamide side chain.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate C₁₉H₂₂N₃O₃S 396.47 4-Aminophenoxy, thiazole, piperidine 2.8
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate C₂₂H₃₀N₂O₃S 402.55 4-tert-Butylphenoxy, thiazole 3.5
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate C₂₂H₂₄FN₃O₄S 445.51 Thiophene, fluorobenzoyl 3.1
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine C₂₂H₂₅N₅S 407.53 Thiadiazole, benzyl 3.9

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., CAS 439097-03-7) are synthesized via nucleophilic substitution on the thiazole ring, often under reflux conditions with ammonium chloride .
  • Biological Potential: The 4-aminophenoxy group in the target compound may enhance solubility for intravenous formulations, while tert-butyl analogs (CAS 439097-03-7) are better suited for oral delivery due to higher lipophilicity .
  • Pharmacological Hypotheses: Thiazole derivatives with amino groups (e.g., target compound) are candidates for kinase inhibition, while thiadiazole analogs (e.g., ) may target nucleotide-binding proteins .

Biological Activity

Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Thiazole Formation : A halogenated precursor undergoes cyclization with thiourea and a base to form the thiazole ring.
  • Phenoxy Addition : An aminophenol is introduced via nucleophilic aromatic substitution, linking it to the thiazole.
  • Piperidine Derivatization : The thiazole compound is reacted with a piperidine derivative to yield the final product.

This multi-step synthesis highlights the compound's complexity and its potential as a building block in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzymatic Inhibition : The compound can inhibit certain enzymes, potentially leading to therapeutic effects in various conditions.
  • Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that are crucial for cellular responses.
  • Non-Covalent Interactions : The structural features allow for hydrogen bonding and pi-stacking, influencing biological pathways significantly.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

  • Antihypertensive Activity : Analogous compounds have demonstrated the ability to lower blood pressure without inducing reflex tachycardia, indicating potential cardiovascular benefits .
  • Anticancer Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Calcium Channel Inhibition : A study on similar piperidine derivatives revealed their efficacy in inhibiting T-type calcium channels, which are implicated in hypertension and pain pathways. These findings suggest a potential application for this compound in managing these conditions .
  • Cytotoxicity Assays : In vitro assays demonstrated that thiazole-based compounds possess selective cytotoxicity against tumor cells while sparing normal cells, highlighting their therapeutic potential.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntihypertensiveLowers blood pressure without reflex tachycardia
AnticancerCytotoxic effects on cancer cell lines
Enzymatic InhibitionInhibits specific enzymes involved in signal transduction

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the thiazole-piperidine core in this compound?

Methodological Answer: The thiazole ring can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For the piperidine-4-carboxylate moiety, esterification of piperidine-4-carboxylic acid with ethanol under acidic catalysis is common. A regioselective alkylation at the piperidine nitrogen (N1) can be achieved using a methylthiazole intermediate, as seen in analogous structures . For example, ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl] derivatives were synthesized via nucleophilic substitution, with crystal packing confirming the regiochemistry .

Q. Q2. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and non-covalent interactions. For instance, triclinic crystal systems (space group P1) with hydrogen-bonding interactions (e.g., C–H···O) have been used to validate the spatial arrangement of similar thiazole-piperidine derivatives . Refinement with SHELXL (via SHELX suite) is recommended for high-resolution data, as it robustly handles small-molecule structures and hydrogen-bond networks .

Advanced Research Questions

Q. Q3. What experimental approaches address regioselectivity challenges during alkylation of the piperidine nitrogen?

Methodological Answer: Regioselectivity in N-alkylation can be influenced by steric and electronic factors. For example, steric hindrance from the 4-carboxylate group may direct alkylation to N1. Advanced strategies include:

  • Computational modeling : DFT calculations to compare transition-state energies for N1 vs. N3 alkylation.
  • Protection/deprotection : Temporarily blocking the carboxylate group with tert-butyl esters (e.g., tert-butyl 4-piperidinecarboxylate) to simplify alkylation .
  • Kinetic studies : Monitoring reaction progress via HPLC or LC-MS to optimize conditions favoring N1 substitution .

Q. Q4. How can conflicting biological activity data for this compound be reconciled across studies?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound integrity via NMR post-dissolution.
  • Assay variability : Validate assays with positive controls (e.g., kinase inhibitors for kinase studies) and replicate experiments across independent labs.
  • Metabolic instability : Perform stability studies in assay matrices (e.g., liver microsomes) to rule out rapid degradation .

Q. Q5. What advanced analytical techniques are required to characterize tautomeric or stereochemical ambiguity in this compound?

Methodological Answer:

  • Dynamic NMR (DNMR) : To detect tautomerism in the thiazole or aminophenoxy groups by observing temperature-dependent chemical shifts.
  • Vibrational circular dichroism (VCD) : For absolute configuration determination if chiral centers are present.
  • SC-XRD with twinned data : SHELXL’s twin refinement tools can resolve overlapping electron density in cases of pseudosymmetry or twinning .

Data-Driven Research Design

Q. Q6. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 can predict blood-brain barrier permeability (logBB) and cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations : To study membrane permeation using lipid bilayer models.
  • Co-crystallization trials : If targeting an enzyme, use the compound in crystallization screens with purified protein (e.g., kinases) to identify binding modes .

Q. Q7. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) stress. Monitor degradation products via LC-HRMS.
  • Plasma stability assays : Incubate with human or animal plasma at 37°C and quantify intact compound over time using UPLC-MS/MS .

Structural and Mechanistic Insights

Q. Q8. How does the 4-aminophenoxy-thiazole moiety influence electronic properties of the compound?

Methodological Answer: The electron-rich 4-aminophenoxy group increases π-conjugation, which can be quantified via:

  • UV-Vis spectroscopy : Compare λₐᵦₛ of the parent thiazole vs. the substituted derivative.
  • Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials, reflecting HOMO/LUMO levels.
  • DFT calculations : Gaussian or ORCA software to map electron density distributions and predict reactivity .

Q. Q9. What crystallographic parameters are critical for resolving disorder in the ethyl carboxylate group?

Methodological Answer: Disorder in flexible groups (e.g., ethyl esters) requires:

  • High-resolution data (≤1.0 Å resolution) to model alternative conformations.
  • Restrained refinement : SHELXL’s PART instruction to refine occupancy of disordered components .
  • Validation tools : Check R-factors and electron density maps (e.g., Fo-Fc maps) using Coot or Olex2 .

Biological Activity Profiling

Q. Q10. What in vitro assays are suitable for preliminary evaluation of this compound’s neuropharmacological potential?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies for serotonin/dopamine receptors (IC₅₀ determination).
  • Calcium flux assays : Using FLIPR Tetra to measure GPCR activation in neuronal cell lines.
  • Microglial activation assays : Measure TNF-α or IL-6 release in BV-2 cells to assess anti-inflammatory activity .

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